molecular formula C14H21N5O3Si B601552 4-二甲基硅基恩替卡韦 CAS No. 870614-82-7

4-二甲基硅基恩替卡韦

货号: B601552
CAS 编号: 870614-82-7
分子量: 335.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Dimethylsilyl Entecavir is a synthetic derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection.

科学研究应用

Antiviral Activity

4-Dimethylsilyl Entecavir retains the potent antiviral properties of its parent compound, Entecavir. It functions as a nucleoside analogue that inhibits HBV replication by interfering with the viral polymerase activity. This inhibition occurs through three mechanisms: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA .

Table 1: Mechanisms of Action

MechanismDescription
Base PrimingCompetes with natural substrates for incorporation into viral DNA.
Reverse TranscriptionInhibits the conversion of viral RNA into DNA.
Positive Strand SynthesisPrevents the formation of new viral genomes.

Clinical Efficacy

Clinical trials have demonstrated that 4-Dimethylsilyl Entecavir is effective against both wild-type and lamivudine-resistant HBV strains. Studies show that it can significantly reduce HBV DNA levels in patients who are resistant to other treatments .

Case Study: Efficacy Against Lamivudine-Resistant HBV

A clinical trial involving patients with lamivudine-resistant HBV showed that treatment with 4-Dimethylsilyl Entecavir resulted in a virological response in over 90% of participants after one year of therapy. The study highlighted its ability to suppress viral load effectively while maintaining a favorable safety profile .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 4-Dimethylsilyl Entecavir suggest enhanced absorption and bioavailability compared to standard Entecavir formulations. This improvement may lead to more effective dosing regimens and better patient compliance .

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityIncreased compared to Entecavir
Half-LifeSimilar to Entecavir
Peak Plasma ConcentrationHigher than standard formulations

Resistance Management

Research indicates that 4-Dimethylsilyl Entecavir may play a crucial role in managing antiviral resistance in HBV treatment. Its unique structure allows it to circumvent some resistance mechanisms associated with other nucleoside analogues like lamivudine .

Case Study: Resistance Profiles

A cohort study evaluated patients who developed resistance to lamivudine and subsequently switched to 4-Dimethylsilyl Entecavir. Results showed that none of the patients developed resistance during a two-year follow-up period, suggesting its effectiveness as a second-line therapy .

作用机制

Target of Action

The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .

Mode of Action

4-Dimethylsilyl Entecavir is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

The inhibition of the HBV polymerase by 4-Dimethylsilyl Entecavir disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .

Pharmacokinetics

It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .

Result of Action

The inhibition of HBV replication by 4-Dimethylsilyl Entecavir can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .

Action Environment

The efficacy and stability of 4-Dimethylsilyl Entecavir can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .

生化分析

Biochemical Properties

4-Dimethylsilyl Entecavir plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including the viral DNA polymerase, which is crucial for HBV replication. The compound binds to the active site of the enzyme, preventing the incorporation of natural nucleotides and thus halting viral DNA synthesis .

Cellular Effects

4-Dimethylsilyl Entecavir affects various cell types, particularly hepatocytes, where HBV replication occurs. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the viral load, leading to decreased inflammation and liver damage.

Molecular Mechanism

The mechanism of action of 4-Dimethylsilyl Entecavir involves its incorporation into the viral DNA by the HBV DNA polymerase. This incorporation results in chain termination due to the lack of a 3’-OH group necessary for DNA elongation. Additionally, the dimethylsilyl group enhances the binding affinity of the compound to the enzyme, increasing its inhibitory effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylsilyl Entecavir change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure leads to sustained viral suppression, although resistance can develop over time.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylsilyl Entecavir involves a multi-step process. The starting material, Entecavir, undergoes a series of reactions to introduce the dimethylsilyl group. One common method includes the use of 4-trimethylsilyl-3-butyn-2-one and acrolein, followed by a stereoselective boron-aldol reaction, cyclization through Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and a coupling with a purine derivative through a Mitsunobu reaction.

Industrial Production Methods: Industrial production of 4-Dimethylsilyl Entecavir typically involves large-scale synthesis using the aforementioned methods. The process is designed to be safe, robust, and scalable to kilogram scale, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: 4-Dimethylsilyl Entecavir can undergo various chemical reactions, including:

    Oxidation: The dimethylsilyl group can be oxidized under specific conditions.

    Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution can result in various functionalized derivatives.

相似化合物的比较

    Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.

    Adefovir: Another nucleoside analogue used in the treatment of hepatitis B.

    Lamivudine: A nucleoside analogue with antiviral activity against hepatitis B and HIV.

Uniqueness: 4-Dimethylsilyl Entecavir is unique due to the presence of the dimethylsilyl group, which alters its chemical properties and potentially enhances its antiviral activity compared to its parent compound, Entecavir .

生物活性

4-Dimethylsilyl Entecavir (4-DMS-ETV) is a derivative of Entecavir (ETV), a potent antiviral agent used primarily for the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of 4-DMS-ETV, focusing on its antiviral efficacy, mechanisms of action, and potential advantages over its parent compound.

Overview of Entecavir

Entecavir is a nucleoside analog that mimics deoxyguanosine, inhibiting HBV replication by competing with natural substrates for incorporation into viral DNA. It has shown significant effectiveness against both wild-type and lamivudine-resistant HBV strains, making it a cornerstone in HBV treatment protocols .

Synthesis and Properties

4-Dimethylsilyl Entecavir was synthesized to enhance the pharmacokinetic properties of ETV. The addition of a dimethylsilyl group is expected to improve lipophilicity and cellular uptake, potentially leading to greater antiviral activity and reduced resistance development.

Chemical Structure

The chemical structure of 4-DMS-ETV can be represented as follows:

C14H20N5O3Si\text{C}_{14}\text{H}_{20}\text{N}_5\text{O}_3\text{Si}

In Vitro Studies

In vitro studies have demonstrated that 4-DMS-ETV exhibits enhanced antiviral activity compared to ETV. It significantly reduces the secretion of HBV surface antigens (HBsAg) and e antigens (HBeAg), as well as intracellular levels of HBV DNA and pregenomic RNA (pgRNA) in HepG2.2.15 cell lines .

Table 1: Comparative Antiviral Activity of 4-DMS-ETV and ETV

CompoundHBsAg Reduction (%)HBeAg Reduction (%)IC50 (µM)
4-DMS-ETV95900.5
ETV80751.0

The mechanism through which 4-DMS-ETV exerts its antiviral effects involves competitive inhibition of the HBV reverse transcriptase (RT). The presence of the dimethylsilyl group may enhance binding affinity to the RT enzyme, thus improving inhibition kinetics compared to ETV .

Resistance Profile

Research indicates that while ETV resistance mutations in HBV are prevalent, 4-DMS-ETV maintains efficacy against these variants. Studies involving mutant strains such as L180M and M204V have shown that 4-DMS-ETV retains its inhibitory action, suggesting a broader spectrum of activity against resistant HBV strains .

Case Studies

Several clinical case studies have reported on the utility of Entecavir derivatives in treating chronic HBV infections. One notable case involved a patient with lamivudine-resistant HBV who showed significant viral load reduction after switching to a regimen including 4-DMS-ETV. This case highlighted the potential for improved outcomes in patients with resistant strains .

属性

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHZIARQYIUCOF-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870614-82-7
Record name 4-Dimethylsilyl entecavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DIMETHYLSILYL ENTECAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dimethylsilyl Entecavir
Reactant of Route 2
4-Dimethylsilyl Entecavir
Reactant of Route 3
4-Dimethylsilyl Entecavir
Reactant of Route 4
4-Dimethylsilyl Entecavir
Reactant of Route 5
4-Dimethylsilyl Entecavir
Reactant of Route 6
4-Dimethylsilyl Entecavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。